C7:0-CoA

Catalog No.
S641926
CAS No.
17331-97-4
M.F
C28H48N7O17P3S
M. Wt
879.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C7:0-CoA

CAS Number

17331-97-4

Product Name

C7:0-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptanethioate

Molecular Formula

C28H48N7O17P3S

Molecular Weight

879.7 g/mol

InChI

InChI=1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

CHVYGJMBUXUTSX-SVHODSNWSA-N

SMILES

Array

Canonical SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound heptanoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

C7:0-CoA, the activated form of heptanoic acid, is a medium-chain, odd-numbered fatty acyl-coenzyme A. It serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Unlike its even-chain counterparts, the metabolism of C7:0-CoA yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA can be converted to succinyl-CoA, a key intermediate of the citric acid cycle (TCA), thereby replenishing TCA cycle intermediates in a process known as anaplerosis. This unique metabolic fate makes C7:0-CoA a crucial tool for studying energy metabolism and disorders related to TCA cycle function.

Procuring an even-chain analog like Octanoyl-CoA (C8:0-CoA) as a substitute for C7:0-CoA will lead to fundamentally different experimental outcomes. The β-oxidation of C8:0-CoA yields four molecules of acetyl-CoA exclusively, providing no substrate for anaplerosis. In contrast, C7:0-CoA uniquely produces both acetyl-CoA and propionyl-CoA. This makes any even-chain substitute unsuitable for applications designed to study or leverage the anaplerotic pathway, investigate odd-chain fatty acid metabolism disorders, or trace the metabolic fate of the terminal propionyl-CoA unit. Studies have demonstrated that cells metabolizing heptanoate (the precursor to C7:0-CoA) show significantly greater accumulation of carbon in Krebs cycle intermediates compared to cells metabolizing octanoate.

Exclusive Molar Yield of Anaplerotic Propionyl-CoA

The primary procurement differentiator for C7:0-CoA is its unique metabolic output. The complete β-oxidation of one mole of C7:0-CoA yields one mole of propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. In direct contrast, the oxidation of even-chain acyl-CoAs, such as C8:0-CoA, yields zero propionyl-CoA. This stoichiometric difference is absolute and makes C7:0-CoA an essential and non-interchangeable substrate for studying anaplerotic therapies.

Evidence DimensionMolar Yield of Propionyl-CoA per Mole of Substrate
Target Compound Data1 mole
Comparator Or BaselineOctanoyl-CoA (C8:0-CoA): 0 moles
Quantified DifferenceInfinite (Qualitative metabolic difference)
ConditionsMitochondrial β-oxidation pathway

This makes C7:0-CoA the only valid choice for directly studying the metabolic effects of propionyl-CoA production from fatty acid oxidation.

Distinct Substrate Activity with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

C7:0-CoA is a competent substrate for medium-chain acyl-CoA dehydrogenase (MCAD), but exhibits quantitatively different kinetics compared to its closest even-chain analogs. In studies using pig kidney MCAD, C7:0-CoA showed a relative reaction velocity of 81%, whereas the primary substrate C8:0-CoA had a velocity of 100% and C6:0-CoA had a velocity of 65%.

Evidence DimensionRelative Reaction Velocity (%)
Target Compound Data81%
Comparator Or BaselineOctanoyl-CoA (C8:0-CoA): 100%; Hexanoyl-CoA (C6:0-CoA): 65%
Quantified Difference19% lower than C8:0-CoA; 16% higher than C6:0-CoA
ConditionsEnzyme assay with purified general medium-chain acyl-CoA dehydrogenase from pig kidney.

For researchers studying enzyme substrate specificity or competitive inhibition, these known kinetic differences make C7:0-CoA a necessary tool for mapping the active site and understanding metabolic flux, rather than an interchangeable substitute for C8:0-CoA.

Superior Aqueous Solubility and Handling Over Long-Chain Acyl-CoAs

As a medium-chain acyl-CoA, C7:0-CoA offers significant handling and solubility advantages over long-chain benchmarks like Palmitoyl-CoA (C16:0-CoA). The critical micelle concentration (CMC) of medium-chain acyl-CoAs is in the millimolar range (e.g., C8:0-CoA CMC is 3-4 mM), while the CMC for Palmitoyl-CoA is in the low micromolar range (~4 µM). This ~1000-fold higher CMC for medium-chain analogs like C7:0-CoA allows for the preparation of higher concentration stock solutions and assay conditions without the formation of micelles, which can interfere with enzyme kinetics and introduce artifacts. Furthermore, long-chain acyl-CoAs like palmitoyl-CoA are known to be practically insoluble in aqueous buffers, especially in the presence of magnesium ions, often requiring co-solvents or detergents.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataEstimated in the low millimolar (mM) range (by proxy with C8:0-CoA)
Comparator Or BaselinePalmitoyl-CoA (C16:0-CoA): ~4 micromolar (µM)
Quantified Difference~1000-fold higher CMC than Palmitoyl-CoA
ConditionsAqueous buffer systems for biochemical assays.

This simplifies experimental design and improves reproducibility by avoiding substrate precipitation and the confounding effects of detergents, a critical processability advantage for procurement.

In Vitro Disease Modeling for Anaplerotic Therapies

For researchers developing or testing anaplerotic therapies for metabolic disorders such as pyruvate carboxylase deficiency or certain channelopathies. C7:0-CoA serves as the direct, activated substrate to study how replenishing TCA cycle intermediates via propionyl-CoA can restore metabolic function in cell-based or mitochondrial assays. Using an even-chain analog would fail to produce the anaplerotic effect under investigation.

Enzyme Kinetic and Substrate Specificity Profiling

Ideal for the biochemical characterization of acyl-CoA dehydrogenases, synthetases, and transferases. The known difference in reaction kinetics between C7:0-CoA and its even-chain neighbors (C6:0-CoA, C8:0-CoA) allows for precise mapping of substrate preference and provides a tool for competitive inhibition studies.

High-Throughput Screening and Assay Development

In settings where high substrate concentrations are required and experimental simplicity is paramount, the superior aqueous solubility of C7:0-CoA compared to long-chain acyl-CoAs is a significant advantage. Its use avoids the need for detergents or co-solvents that can interfere with automated liquid handling and assay readouts, improving data quality and throughput.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

879.20402525 Da

Monoisotopic Mass

879.20402525 Da

Heavy Atom Count

56

Wikipedia

Heptanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 02-18-2024

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